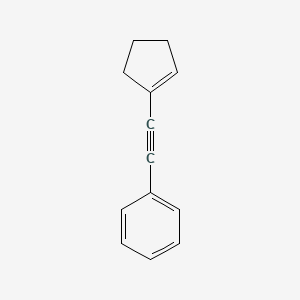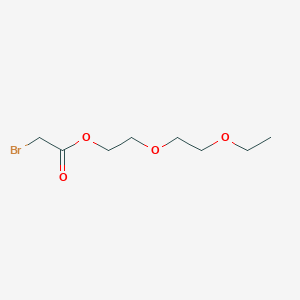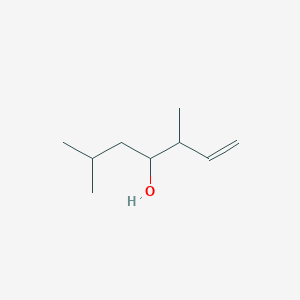
3,6-Dimethylhept-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylhept-1-en-4-ol is an organic compound with the molecular formula C9H18OThe compound is characterized by the presence of a double bond and a hydroxyl group, making it a versatile building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,6-Dimethylhept-1-en-4-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using continuous flow processes. These methods enhance safety and efficiency by minimizing the use of hazardous reagents and enabling better control over reaction conditions .
化学反応の分析
Types of Reactions
3,6-Dimethylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Chlorinated derivatives.
科学的研究の応用
3,6-Dimethylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways involving alcohols and their derivatives.
Medicine: The compound is a key intermediate in the synthesis of antifungal agents such as terbinafine.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,6-Dimethylhept-1-en-4-ol involves its interaction with specific molecular targets. In the case of its use as an intermediate in antifungal agents, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing fungal cell death .
類似化合物との比較
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another compound with a similar structure but with a triple bond instead of a double bond.
3,3-Dimethylbut-1-yne: A related compound used in similar synthetic routes.
Uniqueness
3,6-Dimethylhept-1-en-4-ol is unique due to its specific combination of a double bond and a hydroxyl group, which provides distinct reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antifungal agents further highlights its importance in medicinal chemistry .
特性
CAS番号 |
53045-67-3 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
3,6-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-8(4)9(10)6-7(2)3/h5,7-10H,1,6H2,2-4H3 |
InChIキー |
DFPBBEYMOGULEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


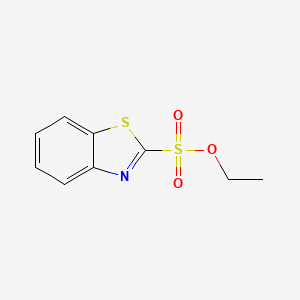

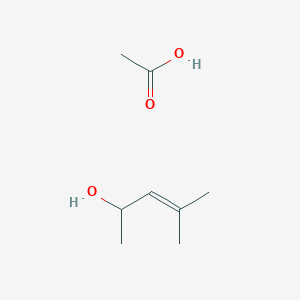

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
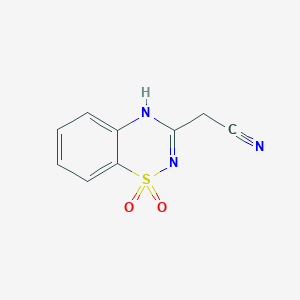
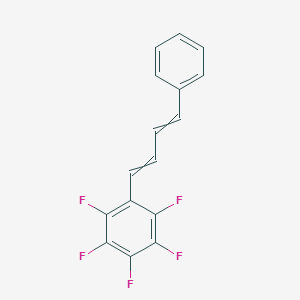

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

